molecular formula C35H30FNO3 B611451 Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate CAS No. 1253799-29-9

Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate

Cat. No. B611451
M. Wt: 531.6274
InChI Key: VRXGVVAMXZXKNA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenyl group, benzyloxy group, dibenzylamino group, and a fluoro group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the fluoro group could potentially influence the electronic structure of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the functional groups. For example, the benzyloxy and dibenzylamino groups could potentially participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present in the molecule. For example, the presence of the fluoro group could potentially influence the compound’s polarity and solubility .

Scientific Research Applications

Antitumor Properties

  • Fluorinated Benzothiazoles

    Fluorinated benzothiazoles, similar in structure to the compound , exhibit potent cytotoxicity in vitro against sensitive human breast cancer cell lines, but are inactive against other cell lines such as prostate, nonmalignant breast, and colon cells. This indicates a selective antitumor potential (Hutchinson et al., 2001).

  • Anticonvulsant Activity

    Derivatives with structures related to Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate have been studied for anticonvulsant properties. The presence of an amino group and a fluoro substituent showed significant anticonvulsant activity, mediated through benzodiazepine receptors mechanism (Zarghi et al., 2008).

Cytostatic Activities

  • Benzothiazole Derivatives: Novel derivatives of benzothiazoles, structurally similar to the compound , have demonstrated cytostatic activities against various human cancer cell lines. These compounds exert cell-specific and dose-dependent cytotoxic effects, indicating their potential as cancer therapeutics (Racané et al., 2006).

Anti-Inflammatory and Cytotoxic Properties

  • Halogenated Benzoxazole Derivatives: The introduction of halogen atoms, such as fluorine, into benzoxazole derivatives enhances their anti-inflammatory and cytotoxic activities. These derivatives display significant anti-inflammatory activity and cytotoxicity against certain cancer cell lines, indicating the potential of halogenated compounds in pharmaceutical applications (Thakral et al., 2022).

Herbicidal Properties

  • Fluorine Substitution in Herbicides: The substitution of fluorine atoms in certain compounds, akin to the structure of Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate, can significantly alter herbicidal properties. Such modifications have shown to enhance broad-leaf activity and selectivity in crops like rice, cereals, and maize (Hamprecht et al., 2004).

Antiproliferative Activity

  • Phenylboronic Acid and Benzoxaborole Derivatives: Compounds like phenylboronic acid and benzoxaborole derivatives exhibit potent antiproliferative and proapoptotic effects in cancer cells, suggesting their utility as anticancer agents. The incorporation of fluorine could potentially enhance these properties (Psurski et al., 2018).

Imaging Applications

  • PET Imaging Agents: Fluorinated benzothiazoles are being explored as probes for positron emission tomography (PET) imaging in cancer diagnostics. Their selective inhibitory activity against cancer cell lines makes them promising candidates for imaging cancer-related molecular targets (Wang et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

The future directions for this compound could involve further studies to explore its potential uses. This could include investigating its biological activity, optimizing its synthesis, or exploring its reactivity .

properties

IUPAC Name

phenyl 5-(dibenzylamino)-3-fluoro-2-methyl-6-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30FNO3/c1-26-31(36)22-32(37(23-27-14-6-2-7-15-27)24-28-16-8-3-9-17-28)34(39-25-29-18-10-4-11-19-29)33(26)35(38)40-30-20-12-5-13-21-30/h2-22H,23-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXGVVAMXZXKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C(=O)OC2=CC=CC=C2)OCC3=CC=CC=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate

CAS RN

1253799-29-9
Record name AMINOFLUORO HYDROXYBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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